N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide
Description
The compound N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide features a thiazole core substituted with a sulfamoyl group at the 5-position and an acetamide moiety at the 2-position. The sulfamoyl bridge connects to a 2-(5-chlorothiophen-2-yl)-2-methoxyethyl group, introducing both halogenated (chlorothiophene) and ether (methoxy) functionalities.
Properties
IUPAC Name |
N-[5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4S3/c1-7(17)16-12-14-6-11(22-12)23(18,19)15-5-8(20-2)9-3-4-10(13)21-9/h3-4,6,8,15H,5H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBMWFNERIFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound’s structure is characterized by a thiazole ring, a sulfamoyl group, and a chlorothiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 335.79 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which inhibit dihydropteroate synthase, leading to disrupted folic acid synthesis in bacteria .
- Cytotoxic Effects : Studies indicate that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Antibacterial Properties : Given its structural similarities with known sulfonamide antibiotics, this compound may also possess antibacterial properties by interfering with bacterial growth mechanisms.
Cytotoxicity
Cytotoxicity assays are critical for evaluating the potential of this compound against tumor cells. Various in vitro assays have been developed to measure cell viability and proliferation:
| Assay Type | Description | Relevance |
|---|---|---|
| MTT Assay | Measures metabolic activity as an indicator of cell viability | Commonly used for initial cytotoxicity screening |
| TUNEL Assay | Detects DNA fragmentation indicative of apoptosis | Useful for confirming apoptotic mechanisms |
| Colony Formation Assay | Assesses anchorage-independent growth of cells | Evaluates long-term effects on cell proliferation |
Antibacterial Activity
In vitro studies could be designed to assess the antibacterial efficacy of the compound against various strains of bacteria. The minimum inhibitory concentration (MIC) could be determined using broth microdilution methods.
Case Studies
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of structurally similar thiazole derivatives demonstrated significant inhibition of cell growth in breast cancer cell lines at concentrations ranging from 10 to 50 µM, suggesting that this compound may exhibit comparable effects .
- Antibacterial Efficacy : In a comparative study, compounds with sulfamoyl groups were tested against E. coli and Staphylococcus aureus, showing promising results with MIC values as low as 32 µg/mL . This indicates potential for further development as an antibacterial agent.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with the target molecule, particularly in thiazole/sulfonamide/acetamide frameworks:
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
- Thiazole Core: All compounds retain a thiazole or benzothiazole core, critical for interactions with biological targets (e.g., enzyme active sites).
- Sulfamoyl Linker: The sulfamoyl bridge in the target compound and SR1001 () facilitates connectivity to hydrophobic substituents (e.g., chlorothiophene vs. hexafluoropropanol phenyl), modulating solubility and target selectivity .
- Chlorothiophene vs. Other Substituents: The 5-chlorothiophen-2-yl group in the target compound is analogous to 9a () but differs from 4a’s fluorobenzylidene () or SR1001’s fluorinated phenyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
